(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a substituted acrylonitrile derivative featuring a benzodioxole-substituted thiazole core and a disubstituted phenyl group. Its structural complexity arises from the (E)-configured α,β-unsaturated nitrile system, which is critical for electronic conjugation and biological interactions.
Synthetically, such compounds are typically prepared via base-catalyzed condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol or dimethylformamide (DMF) . Triethylamine is often used as a catalyst to facilitate the formation of the α,β-unsaturated nitrile system .
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-4-27-22-10-16(5-7-21(22)30-15(2)3)9-18(12-25)24-26-19(13-31-24)17-6-8-20-23(11-17)29-14-28-20/h5-11,13,15H,4,14H2,1-3H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRNSOWGYOZQPR-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These structural elements suggest potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 392.39 g/mol. The intricate combination of aromatic and heterocyclic structures in this compound may confer specific biological properties not present in simpler analogs.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer activities. |
| Benzo[d][1,3]dioxole | Associated with antioxidant and anti-inflammatory effects. |
| Acrylonitrile Group | Imparts potential for various chemical reactions and biological interactions. |
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Compounds containing thiazole and benzo[d][1,3]dioxole moieties have been shown to possess cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have demonstrated anti-proliferative effects in studies comparing their IC50 values against standard chemotherapeutic agents like Doxorubicin .
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety is linked to antioxidant activity. In vitro studies employing the DPPH assay have shown that compounds with this structure can scavenge free radicals effectively .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory properties, which may be relevant in treating conditions associated with chronic inflammation .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study synthesized several benzodioxole derivatives and evaluated their cytotoxicity against Hep3B liver cancer cells. The results indicated that certain derivatives showed lower IC50 values compared to traditional treatments, suggesting enhanced anticancer potential .
Case Study 2: Antioxidant Assessment
In another investigation, researchers assessed the antioxidant activity of synthesized compounds using the DPPH method. Results indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibited significant radical scavenging capabilities, comparable to known antioxidants like Trolox .
While specific mechanisms for this compound remain under investigation, computer-aided predictions suggest interactions with multiple biological targets may enhance its therapeutic potential . Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Acrylonitrile Derivatives
Key Observations :
Key Observations :
Key Observations :
- Computational studies (e.g., ) suggest analogs with triazole or pyrrole moieties may target enzymes like cyclooxygenase-2 (COX-2).
Computational and Physicochemical Analysis
- Electrostatic Potential (ESP): Multiwfn software predicts electron-rich regions near the benzodioxole and thiazole groups, favoring interactions with electrophilic biological targets.
- ADME Properties : Molecular docking of triazole derivatives reveals favorable logP values (~3.2) and moderate aqueous solubility, comparable to the target compound’s predicted profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?
- The compound is synthesized via multi-step reactions, typically involving aza-Michael additions or Knoevenagel condensations. Key steps include coupling acrylonitrile derivatives with thiazole precursors under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like palladium (0.5–2 mol%) in DMF at 60–80°C improve cross-coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR verifies stereochemistry and functional groups (e.g., acrylonitrile’s nitrile peak at ~2200 cm⁻¹ in IR). HPLC (C18 column, acetonitrile/water) assesses purity, while X-ray crystallography resolves 3D conformation, particularly the (E)-configuration critical for bioactivity .
Q. How can researchers conduct initial biological screening to identify potential therapeutic applications?
- Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) and antimicrobial disk diffusion tests (against S. aureus/E. coli). Dose-response curves (1–100 µM) and IC50 calculations provide preliminary activity data. Compare results to structurally similar thiazole-acrylonitrile hybrids with known anticancer profiles .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated to resolve discrepancies in synthetic yields?
- Employ kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N) to track intermediates. For example, competing pathways in thiazole ring formation may explain yield variations. Computational modeling (DFT) identifies transition states and energy barriers .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Systematically modify substituents:
- Phenyl rings : Introduce electron-withdrawing groups (e.g., -NO₂) to boost electrophilicity.
- Thiazole moiety : Replace benzo[d][1,3]dioxol-5-yl with 3-bromophenyl to test halogen bonding effects.
- Acrylonitrile chain : Adjust alkoxy groups (e.g., isopropoxy vs. ethoxy) to modulate lipophilicity. Validate via comparative IC50 assays .
Q. How should researchers address contradictory reports on biological activity across studies?
- Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations). Verify compound purity via LC-MS and exclude batch variability. Use meta-analysis to reconcile differences, emphasizing studies with rigorous controls (e.g., vs. 15) .
Q. What methodologies identify the compound’s molecular targets and mechanisms of action?
- Surface plasmon resonance (SPR) screens binding to kinases (e.g., EGFR) or receptors. RNA-seq profiles transcriptional changes in treated cells. Molecular docking (AutoDock Vina) predicts interactions with catalytic sites, validated by mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
